Thymidine, 3'-bromo-3'-deoxy-

Vue d'ensemble

Description

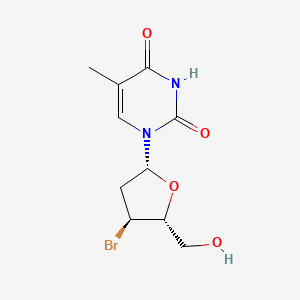

Thymidine, 3’-bromo-3’-deoxy- is a synthetic nucleoside analogue It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA The modification involves the substitution of a bromine atom at the 3’ position of the deoxyribose sugar, replacing a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine, 3’-bromo-3’-deoxy- typically involves the bromination of thymidine. One common method includes the reaction of thymidine with hypobromous acid, which selectively brominates the 3’ position of the deoxyribose sugar . The reaction conditions often require a controlled environment to ensure the selective bromination and to prevent over-bromination or degradation of the nucleoside.

Industrial Production Methods

Industrial production of Thymidine, 3’-bromo-3’-deoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps such as crystallization or chromatography to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

Thymidine, 3’-bromo-3’-deoxy- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3’ position can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, converting the compound back to thymidine.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common and typically require specific conditions.

Common Reagents and Conditions

Hypobromous Acid: Used for the initial bromination of thymidine.

Nucleophiles: Such as hydroxylamine or ammonia, used in substitution reactions.

Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products Formed

3’-Amino-3’-deoxy-thymidine: Formed through substitution reactions with amino groups.

Thymidine: Formed through reduction reactions.

Applications De Recherche Scientifique

Cell Proliferation Studies

BrdU is widely used to measure cell proliferation in various biological contexts. It is particularly valuable in cancer research, where it helps assess the growth rates of tumor cells.

- Case Study : A study demonstrated that BrdU labeling correlates with S-phase measurements obtained through traditional methods like tritiated thymidine labeling and flow cytometry. This correlation is crucial for accurately determining the proliferation index in breast cancer specimens .

Neurogenesis Research

BrdU has been instrumental in identifying neuronal precursors and tracking their fate during embryonic, perinatal, and adult neurogenesis.

- Case Study : Research involving BrdU has shown its effectiveness in marking proliferating cells within the dentate gyrus and substantia nigra pars compacta, significantly aiding our understanding of neurogenesis .

Environmental Microbiology

BrdU can also be employed to study microbial communities in environmental samples. By incorporating BrdU into the DNA of microorganisms that utilize specific carbon substrates, researchers can identify and analyze microbial taxa involved in carbon degradation.

- Methodology : Environmental samples are incubated with a carbon substrate, leading to the growth of BrdU-incorporating microorganisms. This method allows for subsequent DNA sequencing to identify microbial communities .

Data Table: Comparison of Thymidine Analogues

| Thymidine Analogue | Chemical Structure | Application | Detection Method |

|---|---|---|---|

| Thymidine | Standard structure | DNA synthesis | Radioactive labeling |

| Bromodeoxyuridine (BrdU) | 5-bromo-2'-deoxyuridine | Cell proliferation, neurogenesis | Immunohistochemistry |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Ethynyl group at C-5' | DNA replication analysis | Click chemistry |

Radiosensitization and Cancer Therapy

BrdU has been explored as a radiosensitizer in cancer treatments. Its ability to substitute for thymidine allows it to enhance the effects of radiation therapy on rapidly dividing tumor cells.

Mécanisme D'action

Thymidine, 3’-bromo-3’-deoxy- exerts its effects by incorporating into DNA during the S-phase of the cell cycle, similar to thymidine . The presence of the bromine atom can cause mutations and disrupt normal DNA function, making it useful for studying DNA replication and repair mechanisms . The compound targets DNA polymerases and other enzymes involved in DNA synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromodeoxyuridine (BrdU): Another brominated nucleoside analogue used in similar applications.

Ethynyldeoxyuridine (EdU): A thymidine analogue used for labeling DNA.

Uniqueness

Thymidine, 3’-bromo-3’-deoxy- is unique due to its specific substitution at the 3’ position, which allows for selective incorporation into DNA and the study of specific DNA repair pathways . Unlike BrdU, which substitutes at the 5’ position, Thymidine, 3’-bromo-3’-deoxy- provides different insights into DNA synthesis and repair mechanisms .

Activité Biologique

Thymidine, 3'-bromo-3'-deoxy- (often abbreviated as BrdU), is a halogenated nucleoside analog of thymidine that has garnered significant attention in molecular biology and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of BrdU, emphasizing its applications in cell proliferation studies, DNA synthesis tracking, and potential therapeutic implications.

Structural Characteristics

BrdU is characterized by the presence of a bromine atom at the 3' position of the deoxyribose sugar. This modification alters its chemical properties compared to natural thymidine, influencing its incorporation into DNA and its interactions with cellular processes. The following table summarizes the structural comparison between BrdU and other nucleoside analogs:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Thymidine | Natural Nucleoside | Essential for DNA synthesis |

| 5-Bromo-2'-deoxyuridine (BUDR) | Halogenated Nucleoside | Widely used as a marker for DNA synthesis |

| 2'-Deoxy-5-fluorouridine | Fluorinated Nucleoside | Antiviral properties; inhibits viral replication |

| 2'-Deoxycytidine | Natural Nucleoside | Building block of RNA; less cytotoxic |

| 5-Ethynyl-2'-deoxyuridine | Alkynyl Nucleoside | Enhanced detection capabilities in cell studies |

BrdU is incorporated into DNA during replication, substituting for thymidine. This incorporation can be tracked using various labeling techniques, making it invaluable for studying cell proliferation and DNA synthesis. Research indicates that BrdU can affect cellular processes such as apoptosis and genomic stability, particularly in cancer cells.

Case Study: Utilization in Cancer Research

In a study involving multiple cell lines, including human HeLa and mouse lymphoma cells, researchers assessed the incorporation of BrdU into DNA. The results demonstrated that cells utilized both endogenous thymidine and exogenous BrdU effectively when available in culture media. The degree of substitution was measured through density gradient centrifugation, revealing significant incorporation rates across different cell types .

Pharmacological Implications

BrdU's ability to interfere with normal DNA synthesis has led to investigations into its potential as a therapeutic agent. Inhibition of thymidine kinase by BrdU has shown promise in anticancer strategies by inducing cytotoxicity in rapidly dividing cells. A notable finding from recent research indicates that supplementation with thymidine can rescue the viability of cells treated with MTHFD2 inhibitors, highlighting BrdU's role in modulating cellular responses to pharmacological agents .

Comparative Analysis of Biological Activity

The following table outlines key findings from various studies on the biological activity of BrdU compared to other nucleosides:

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYTWOCFTNWUQF-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00244245 | |

| Record name | Thymidine, 3'-bromo-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99785-51-0 | |

| Record name | Thymidine, 3'-bromo-3'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099785510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine, 3'-bromo-3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.